4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound features a trifluoromethanesulfonyl group, which can impart unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester precursor with a trifluoromethanesulfonyl-substituted phenyl compound. Common reagents include boronic acids, trifluoromethanesulfonyl chloride, and suitable bases such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. This may include continuous flow synthesis, where reagents are continuously fed into a reactor, and the product is continuously removed. This method can enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The trifluoromethanesulfonyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced trifluoromethanesulfonyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used in cross-coupling reactions to form complex organic molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, boronic esters are used as enzyme inhibitors and probes for studying biological pathways.
Medicine
In medicine, compounds containing boronic esters are explored for their potential as therapeutic agents, particularly in cancer treatment.
Industry
In the industry, these compounds are used in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. The trifluoromethanesulfonyl group can enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A similar compound without the trifluoromethanesulfonyl group.
Uniqueness
The presence of the trifluoromethanesulfonyl group in 4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane imparts unique reactivity and stability, making it particularly useful in specific synthetic applications where enhanced reactivity is desired.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(trifluoromethylsulfonyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O4S/c1-11(2)12(3,4)21-14(20-11)9-6-5-7-10(8-9)22(18,19)13(15,16)17/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUXYPJXNRMQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356944-00-7 |
Source
|
Record name | 4,4,5,5-tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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